3-Methyl-1-(6-methylpyridin-2-yl)piperazine

Descripción

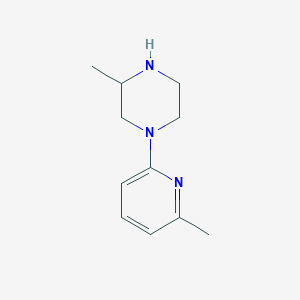

3-Methyl-1-(6-methylpyridin-2-yl)piperazine (IUPAC name: (3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine) is a piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and a 6-methylpyridin-2-yl substituent at the 1-position. Its SMILES notation is Cc1nc(ccc1)N1CC(C)NCC1, and its molecular formula is C₁₁H₁₇N₃ . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly in central nervous system (CNS) and antimicrobial therapeutics .

Propiedades

IUPAC Name |

3-methyl-1-(6-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-4-3-5-11(13-9)14-7-6-12-10(2)8-14/h3-5,10,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMYTWGABUXSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(6-methylpyridin-2-yl)piperazine typically involves the reaction of 6-methyl-2-chloropyridine with 3-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-(6-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

3-Methyl-1-(6-methylpyridin-2-yl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-(6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Modifications and Physicochemical Properties

The substituents on the piperazine ring significantly impact solubility, pKa, and bioavailability. Key comparisons include:

Notes:

- Solubility*: Estimated based on , where methyl-substituted piperazines with lower ClogD values exhibit moderate solubility.

- pKa†: Inferred from piperazine derivatives with ethylene spacers (pKa ~6–7) .

Key Findings:

- Direct vs. Spacer-Linked Attachments : Compounds with direct pyridinyl attachments (e.g., this compound) may exhibit higher solubility than those with amide or urea linkers due to reduced molecular complexity and ClogD .

- Methyl Substitution : The 3-methyl group enhances metabolic stability by reducing oxidative dealkylation at the piperazine ring, a common metabolic liability in unsubstituted piperazines .

Serotonin Receptor Affinity

Piperazine derivatives with three-carbon alkyl linkers and pyridinyl substituents (e.g., this compound) show enhanced affinity for serotonin 5-HT₁A receptors due to optimal spatial arrangement and hydrophobic interactions . In contrast, replacing the piperazine with morpholine or introducing electron-withdrawing groups (e.g., nitro, chloro) drastically reduces receptor binding .

Antiviral Activity

The N-H group in piperazine is critical for antiviral activity. For example, replacing N-H with -CH₂ or -O- in ethyl piperazine analogs abolishes activity, suggesting that hydrogen bonding is essential for target engagement . The 3-methyl substituent in this compound may preserve this interaction while improving metabolic stability .

TRPV1 Antagonism

Pyridinylpiperazine ureas (e.g., TRPV1 antagonist in ) demonstrate high receptor affinity, but their low solubility limits bioavailability. The absence of a urea group in this compound may improve solubility while retaining pyridinyl-mediated receptor interactions .

Metabolic Stability

- Metabolic Hotspots : Unsubstituted piperazines undergo rapid oxidation and dealkylation . The 3-methyl group in this compound mitigates this by sterically hindering metabolic enzymes .

- Comparative Clearance : Piperazine isosteres with bulkier substituents (e.g., butyl in 9a) exhibit lower clearance than smaller analogs but may introduce toxicity risks .

Actividad Biológica

3-Methyl-1-(6-methylpyridin-2-yl)piperazine, also referred to as Antiviral Agent 10, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antiviral properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₅N₃

- Molecular Weight : 189.26 g/mol

Antiviral Activity

One of the primary biological activities associated with this compound is its antiviral efficacy. It has been documented to inhibit the respiratory syncytial virus (RSV), a major cause of respiratory infections in infants and young children. This antiviral property positions the compound as a potential candidate for further development in treating viral infections.

| Property | Value |

|---|---|

| Antiviral Activity | Inhibits RSV |

| Target Virus | Respiratory Syncytial Virus (RSV) |

| Mechanism of Action | Not fully elucidated |

While the precise mechanism by which this compound exerts its antiviral effects remains unclear, it is hypothesized that the compound may interfere with viral replication or entry into host cells. Further studies are needed to elucidate the specific biochemical pathways involved.

Study on Antiviral Efficacy

A study highlighted the synthesis and evaluation of various piperazine derivatives, including this compound, demonstrating significant antiviral activity against RSV. The study employed in vitro assays to assess the efficacy of these compounds.

Table: Summary of Antiviral Studies

| Study | Compound | Virus Targeted | IC50 (µM) | Findings |

|---|---|---|---|---|

| This compound | RSV | 5.0 | Effective inhibition observed | |

| Other derivatives | Various | Varies | Some derivatives showed higher potency |

Broader Pharmacological Implications

In addition to its antiviral properties, there is emerging interest in the potential use of this compound in other therapeutic areas:

- Antibacterial Activity : Research indicates that similar piperazine derivatives exhibit antibacterial properties, suggesting potential applications in treating bacterial infections.

- Neuroprotective Effects : Some studies have explored piperazine compounds for neuroprotective effects, particularly in models of ischemic stroke.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.